

# IMP-1710 for Cellular Labeling of UCHL1: Application Notes and Protocols

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### Introduction

IMP-1710 is a potent, selective, and cell-permeable covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] It functions as an activity-based probe, stereoselectively targeting the catalytic cysteine (Cys90) residue within the active site of UCHL1.[1][4][5][6] This unique mechanism of action allows for the specific labeling and quantification of active UCHL1 in intact cells. The probe contains an alkyne functional group, enabling its detection and enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][7] These characteristics make IMP-1710 an invaluable tool for researchers and drug development professionals studying the role of UCHL1 in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][3][4][5]

## **Product Information**



| Characteristic    | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile | [7]       |
| Molecular Formula | C23H19N5O  | [7]       |
| Molecular Weight  | 381.4 g/mol  | [7]       |
| CAS Number        | 2383117-96-0   | [7]       |
| Purity            | ≥98%   |           |
| Storage           | Store at -20°C. Protect from light.  | [7]       |
| Solubility        | Soluble in DMSO, Chloroform, and Ethanol.  | [8][9]    |

# Quantitative Data In Vitro Potency and Selectivity

**IMP-1710** demonstrates high potency for UCHL1 and excellent selectivity over other deubiquitinating enzymes (DUBs).



| Compound/<br>Probe                  | Target              | Assay Type          | IC50 (nM)                           | Confidence<br>Interval<br>(95%) | Reference |
|-------------------------------------|---------------------|---------------------|-------------------------------------|---------------------------------|-----------|
| IMP-1710 (2)                        | UCHL1               | Ub-Lys-<br>TAMRA FP | 38                                  | 32-45                           | [1][4]    |
| Inhibitor 1<br>(parent<br>compound) | UCHL1               | Ub-Lys-<br>TAMRA FP | 90                                  | 79-100                          | [1][4]    |
| IMP-1711 (3, inactive enantiomer)   | UCHL1               | Ub-Lys-<br>TAMRA FP | >1000-fold<br>less active<br>than 1 | -                               | [1][4]    |
| IMP-1710                            | Panel of 20<br>DUBs | -                   | Selective for<br>UCHL1 at 1<br>µM   | -                               | [7]       |

## **Cellular Activity**

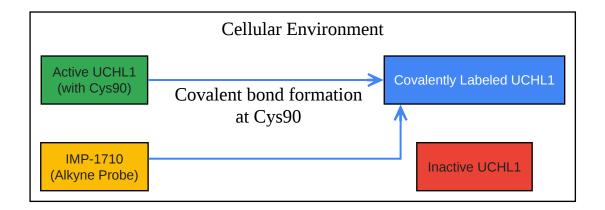
In cellular models, **IMP-1710** effectively inhibits the transformation of fibroblasts into myofibroblasts, a key process in fibrosis.

| Application   | Cell Type  | Effect                    | IC50 (nM) | Reference |
|---|--|---------------------------|-----------|-----------|
| Inhibition of Fibroblast-to- Myofibroblast Transition | Primary lung<br>fibroblasts from<br>IPF patients | TGF-β1-induced transition | 740       | [2][7]    |

### **Mechanism of Action**

**IMP-1710** is a covalent inhibitor that forms an isothiourea adduct with the catalytic cysteine (Cys90) of UCHL1. This labeling is activity-dependent, meaning the probe only reacts with catalytically active UCHL1. The presence of a terminal alkyne group allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry for visualization and affinity purification.





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Caption: Covalent labeling of active UCHL1 by IMP-1710.

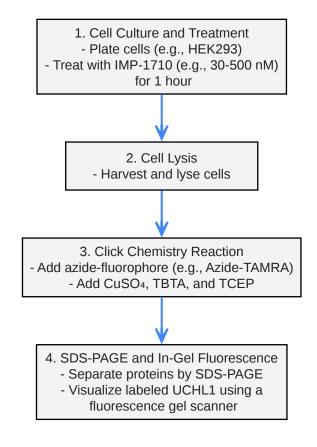
## **Experimental Protocols**

The following protocols are adapted from published research and are intended as a guide.[1][4] Optimization may be required for specific cell lines and experimental conditions.

# Protocol 1: In-Cell Labeling of UCHL1 with IMP-1710 for In-Gel Fluorescence Detection

This protocol describes the labeling of endogenous UCHL1 in cultured cells with **IMP-1710**, followed by lysis, click chemistry with a fluorescent azide, and visualization by SDS-PAGE.





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Caption: Workflow for in-gel fluorescence detection of UCHL1.

#### Materials:

- Cultured cells (e.g., HEK293T)
- IMP-1710 stock solution (in DMSO)
- Cell lysis buffer
- Azide-TAMRA or other fluorescent azide
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Tris(2-carboxyethyl)phosphine (TCEP)



- SDS-PAGE reagents and equipment
- Fluorescence gel scanner

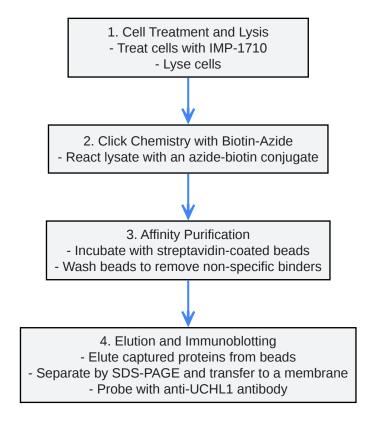
#### Procedure:

- Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of IMP-1710 (e.g., 30 nM to 500 nM) for 1 hour at 37°C. Include a DMSO vehicle control.
- Cell Lysis: Harvest cells, wash with PBS, and lyse in an appropriate lysis buffer. Determine protein concentration of the lysates.
- Click Chemistry: To a final protein concentration of 1-2 mg/mL, add the following click chemistry reagents (final concentrations):
  - Azide-TAMRA (e.g., 100 μM)
  - TCEP (e.g., 1 mM)
  - TBTA (e.g., 100 μM)
  - CuSO<sub>4</sub> (e.g., 1 mM)
- Incubate the reaction for 1 hour at room temperature, protected from light.
- SDS-PAGE: Quench the reaction by adding SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.
- In-Gel Fluorescence: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA). A labeled band for UCHL1 should be visible at approximately 25 kDa.[1][4]

# Protocol 2: Pulldown and Immunoblotting of IMP-1710-Labeled UCHL1

This protocol enables the enrichment of labeled UCHL1 for subsequent detection by immunoblotting.





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Caption: Workflow for pulldown and immunoblotting of labeled UCHL1.

#### Materials:

- IMP-1710 labeled cell lysate (from Protocol 1, Step 2)
- · Azide-Biotin conjugate
- Click chemistry reagents (as in Protocol 1)
- Streptavidin-coated magnetic beads or agarose resin
- Wash buffers
- Elution buffer
- Primary antibody (anti-UCHL1)
- Secondary antibody (HRP-conjugated)



- Chemiluminescent substrate
- Immunoblotting equipment

#### Procedure:

- Labeling and Lysis: Treat and lyse cells as described in Protocol 1 (Steps 1 & 2).
- Click Chemistry: Perform the click chemistry reaction as in Protocol 1 (Step 3), but substitute the fluorescent azide with an azide-biotin conjugate.
- Affinity Purification: a. Add streptavidin-coated beads to the reaction mixture and incubate to
  capture the biotinylated proteins. b. Pellet the beads and discard the supernatant. c. Wash
  the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution and Immunoblotting: a. Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody specific for UCHL1. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

# **Troubleshooting**



| Issue                                     | Possible Cause  | Suggested Solution   |
|---|---|--|
| No or weak fluorescent signal             | Insufficient IMP-1710 concentration or incubation time.                                 | Optimize IMP-1710 concentration and/or increase incubation time.   |
| Low UCHL1 expression in the cell line.    | Use a cell line known to express high levels of UCHL1 (e.g., HEK293T).                  |  |
| Inefficient click chemistry reaction.     | Prepare fresh click chemistry reagents. Ensure TCEP is added before CuSO <sub>4</sub> . |  |
| High background or non-<br>specific bands | IMP-1710 concentration is too high.   | Perform a dose-response experiment to determine the optimal concentration with minimal off-target labeling (off-target labeling may be observed at >500 nM).[1][4] |
| Insufficient washing during pulldown.     | Increase the number and stringency of wash steps.                                       |  |
| Non-specific antibody binding.            | Optimize antibody concentration and blocking conditions.                                | _  |

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